PK Half-Life Extension and Once-Weekly Dosing vs. Daily Echinocandins
Rezafungin acetate's terminal half-life is approximately 5 to 14 times longer than that of other echinocandins, enabling a once-weekly dosing schedule. In healthy adult volunteers, rezafungin exhibited a mean terminal half-life of approximately 133 hours [1]. In contrast, the half-lives of first-generation echinocandins are significantly shorter: anidulafungin (∼24-26 hours), caspofungin (∼9-11 hours), and micafungin (∼11-17 hours) [2]. This difference in half-life (133 h vs. 24-26 h for anidulafungin, a 5.3-fold increase) is the primary driver for the extended dosing interval [3].
| Evidence Dimension | Terminal Half-Life (Human) |
|---|---|
| Target Compound Data | Approximately 133 hours |
| Comparator Or Baseline | Anidulafungin (∼24-26 hours); Caspofungin (∼9-11 hours); Micafungin (∼11-17 hours) |
| Quantified Difference | Rezafungin half-life is >5-fold longer than anidulafungin and >12-fold longer than caspofungin. |
| Conditions | Phase 1 clinical trial in healthy adult volunteers; data for comparators from respective prescribing information and literature. |
Why This Matters
This extended half-life enables a once-weekly IV dosing regimen versus daily IV infusions for all other echinocandins, which is a fundamental differentiator impacting hospital resource utilization and outpatient treatment feasibility.
- [1] Sandison T, Ong V, Lee J, Thye D. Safety and Pharmacokinetics of CD101 IV, a Novel Echinocandin, in Healthy Adults. Antimicrob Agents Chemother. 2017;61(2):e01627-16. View Source
- [2] Koomanachai P, Crandon JL, Kuti JL, Nicolau DP. Comparative pharmacokinetics and pharmacodynamics of echinocandins. In: Echinocandins. Springer, Cham; 2014. p. 19-41. View Source
- [3] Garcia-Effron G. Rezafungin-Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins. J Fungi (Basel). 2020;6(4):262. View Source
